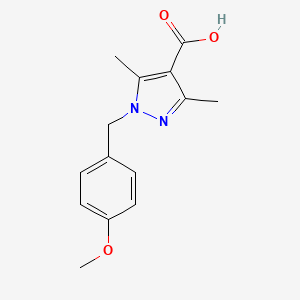

1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrazole ring substituted with a methoxybenzyl group and a carboxylic acid group.

Mécanisme D'action

Target of Action

The compound, also known as 1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid, is a multi-target directed ligand (MTDL). It is designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways can lead to beneficial effects in preclinical AD-like models .

Pharmacokinetics

Similar compounds have shown remarkable absorption into the systemic circulation with maximum concentration within a short time following administration .

Result of Action

The compound’s action results in molecular and cellular effects that are beneficial in the context of AD. It prevents Aβ formation and reduces the levels of phosphorylated forms of tau . These effects can potentially slow down the progression of AD.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s stability and reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-methoxybenzyl chloride in the presence of a base.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using reagents like carbon monoxide or formic acid under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxybenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Various nucleophiles, bases like sodium hydroxide, and solvents such as dimethylformamide.

Major Products Formed:

Oxidation: Formation of carboxylic acids, ketones, or alcohols.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazoles or benzyl derivatives.

Applications De Recherche Scientifique

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme functions.

Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

1-(4-Methoxybenzyl)piperazine: A related compound with a piperazine ring instead of a pyrazole ring.

1-(4-Methoxyphenyl)piperazine: Another analog with a phenyl ring instead of a pyrazole ring.

Uniqueness: 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its pyrazole core and carboxylic acid group make it distinct from other similar compounds, offering unique chemical properties and reactivity.

Activité Biologique

1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique molecular structure featuring a pyrazole ring substituted with a methoxybenzyl group and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in neuroprotection, anti-inflammatory responses, and anticancer properties.

- IUPAC Name : 1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid

- Molecular Formula : C14H16N2O3

- CAS Number : 1022989-64-5

The compound acts as a multi-target directed ligand (MTDL) with significant interactions with several biological targets:

- β-secretase (BACE) : Inhibits amyloid beta (Aβ) formation by downregulating Amyloid Protein Precursor (APP) and BACE levels.

- Glycogen Synthase Kinase 3β (GSK3β) : Involved in various signaling pathways related to cell proliferation and survival.

- Acetylcholinesterase : Potentially enhances cholinergic neurotransmission, which may be beneficial in neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties by modulating oxidative stress and inflammatory pathways. It promotes neurogenesis in vivo and has been shown to reduce markers of neuroinflammation.

Anti-inflammatory Activity

The compound demonstrates significant anti-inflammatory effects. In studies, it has been found to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, which are critical mediators in inflammatory responses. For instance, compounds in the same class have shown up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been tested against various cancer cell lines, showing promising results:

- Breast Cancer : Exhibited significant antiproliferative activity against MDA-MB-231 cells.

- Lung Cancer : Demonstrated growth inhibition in A549 cell lines with an IC50 value indicating potent cytotoxicity.

Research Findings

A summary of notable research findings related to the biological activity of this compound is presented in the table below:

Case Studies

- Neuroprotective Study : In an animal model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque deposition.

- Cancer Therapeutics : In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation effectively compared to standard chemotherapeutics.

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9-13(14(17)18)10(2)16(15-9)8-11-4-6-12(19-3)7-5-11/h4-7H,8H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRHBEFSYUXBLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.